molecular formula C27H32O9 B14352044 1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene CAS No. 93236-66-9

1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene

Cat. No.: B14352044
CAS No.: 93236-66-9
M. Wt: 500.5 g/mol
InChI Key: QGNUVFCRRXYFML-UHFFFAOYSA-N
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Description

1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene is a complex organic compound characterized by its multiple methoxy groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene typically involves the alkylation of phloroglucinol with dimethyl sulfate in the presence of potassium carbonate under reflux conditions. The reaction is carried out in dry acetone to ensure anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its binding affinity and activity. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90, leading to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene is unique due to its extensive methoxy substitution, which enhances its electron-donating properties and reactivity. This makes it a valuable compound for various chemical and biological applications .

Properties

CAS No.

93236-66-9

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

IUPAC Name

1,3,5-trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene

InChI

InChI=1S/C27H32O9/c1-28-15-10-17(30-3)23(18(11-15)31-4)25-21(34-7)14-22(35-8)26(27(25)36-9)24-19(32-5)12-16(29-2)13-20(24)33-6/h10-14H,1-9H3

InChI Key

QGNUVFCRRXYFML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=C(C(=C(C=C2OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC)OC

Origin of Product

United States

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